molecular formula C12H13NS B3168318 1-(5-Phenylthiophen-2-yl)ethanamine CAS No. 927802-47-9

1-(5-Phenylthiophen-2-yl)ethanamine

Cat. No. B3168318
CAS RN: 927802-47-9
M. Wt: 203.31 g/mol
InChI Key: UUWSNUMJSCSQIX-UHFFFAOYSA-N
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Description

1-(5-Phenylthiophen-2-yl)ethanamine, also known as 2-amino-1-(5-phenylthiophen-2-yl)ethane or 5-phenyl-2-amino-thiophene, is an organic compound with the molecular formula C12H13NS. It has a molecular weight of 203.31 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenyl group at the 5-position and an ethanamine group at the 1-position . The InChI code for this compound is 1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 336.3±30.0 °C and a predicted density of 1.120±0.06 g/cm3 . Its pKa is predicted to be 9.31±0.29 .

Scientific Research Applications

5-PTE has been studied for its potential use in scientific research, due to its unique biochemical and physiological effects. It has been used as a model compound for studying the effects of organosulfur compounds on cellular physiology. It has also been studied for its potential use as a drug delivery agent, due to its ability to penetrate cell membranes.

Mechanism of Action

The exact mechanism of action of 5-PTE is still being studied. However, it is believed that the compound binds to specific receptors in the cell membrane, allowing it to penetrate the cell and interact with the cell's internal components.
Biochemical and Physiological Effects
5-PTE has been studied for its potential use in scientific research, due to its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to have neuroprotective effects, and to be able to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

5-PTE has several advantages for use in lab experiments. It is a relatively stable compound, making it suitable for long-term storage and use. It is also a relatively safe compound, with no known toxicity or side effects. However, 5-PTE is a relatively new compound, and its effects are still being studied. Therefore, its use in lab experiments should be done with caution.

Future Directions

The potential applications of 5-PTE are still being explored. It has been studied for its potential use as a drug delivery agent, and for its potential use in the treatment of various diseases and disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of 5-PTE, and to better understand its biochemical and physiological effects. Finally, more research is needed to explore the potential use of 5-PTE in the development of new drugs and therapies.

properties

IUPAC Name

1-(5-phenylthiophen-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWSNUMJSCSQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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